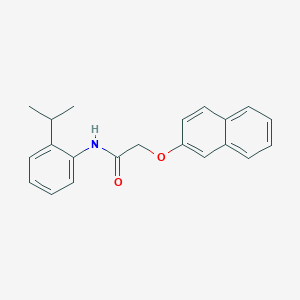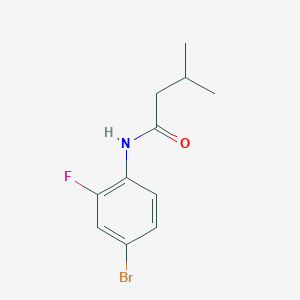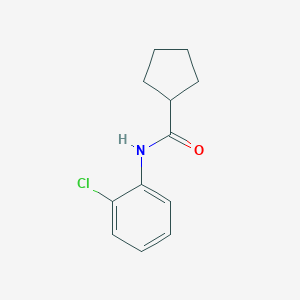
N-(2-chlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109 or Vigabatrin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the antiepileptic drug vigabatrin, which has been used to treat epilepsy for several decades. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of N-(2-chlorophenyl)cyclopentanecarboxamide involves the inhibition of GABA-transaminase, as mentioned above. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA in the brain, N-(2-chlorophenyl)cyclopentanecarboxamide can reduce the activity of excitatory neurons, leading to a calming effect.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the activity of excitatory neurons, and a calming and anti-anxiety effect. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been found to have a relatively low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)cyclopentanecarboxamide for lab experiments is its relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have a relatively long half-life, which can make it easier to administer and study in animal models. However, one limitation of N-(2-chlorophenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-chlorophenyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine. N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its safety and efficacy in these applications. Finally, there is also interest in studying the potential use of N-(2-chlorophenyl)cyclopentanecarboxamide in the treatment of PTSD, as it has been shown to reduce fear and anxiety in animal models.
合成法
N-(2-chlorophenyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with cyclopentanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with ammonia.
科学的研究の応用
N-(2-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to inhibit the activity of an enzyme called GABA-transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, N-(2-chlorophenyl)cyclopentanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.7 g/mol |
IUPAC名 |
N-(2-chlorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
InChIキー |
NVBAQMKSJZNOAW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



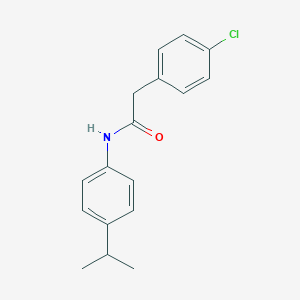
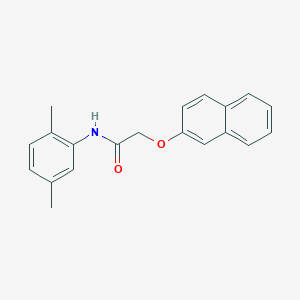
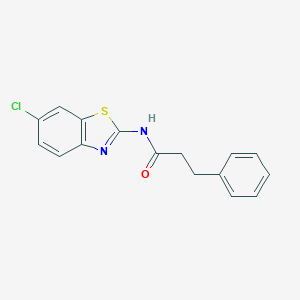
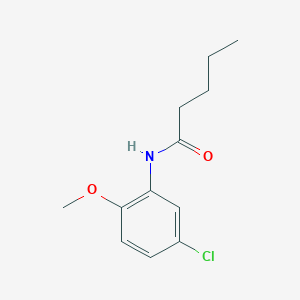

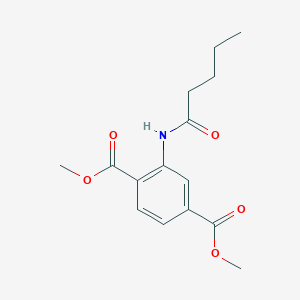
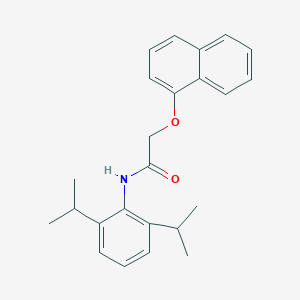

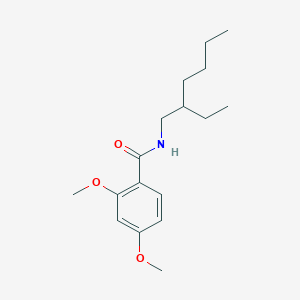

![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

